molecular formula C9H9IO3 B3045290 (2S)-2-(4-Iodophenoxy)propanoic acid CAS No. 10442-47-4

(2S)-2-(4-Iodophenoxy)propanoic acid

Cat. No.: B3045290
CAS No.: 10442-47-4
M. Wt: 292.07
InChI Key: ITUIVIPEOVLCML-LURJTMIESA-N
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Description

(2S)-2-(4-Iodophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Zhang Dan-shen (2009) detailed the synthesis of a compound closely related to (2S)-2-(4-Iodophenoxy)propanoic acid, emphasizing the process involving condensation and reaction with various chemicals, yielding a compound with specific IR, 1HNmR, and MS characteristics (Zhang, 2009).
  • Crystal Structure Analysis : A study by Fomulu et al. (2002) examined the crystal structures of similar compounds, demonstrating how molecular assemblies and crystal packing are influenced by different substituents (Fomulu et al., 2002).

Environmental Applications

  • Herbicide Sorption and Environmental Impact : Werner et al. (2012) focused on the sorption of phenoxy herbicides, including compounds similar to this compound, on various soils and minerals, highlighting the environmental interactions of these compounds (Werner et al., 2012).

Biological and Medicinal Research

  • Antimicrobial Studies : Nirmalan et al. (2016) investigated the antimicrobial activities of derivatives of compounds similar to this compound, providing insight into potential medical applications (Nirmalan et al., 2016).
  • Hypolipidemic and Hypoglycemic Activities : Mokale et al. (2011) explored the hypolipidemic and hypoglycemic activities of related compounds, indicating potential therapeutic uses in metabolic disorders (Mokale et al., 2011).

Analytical Chemistry

  • Analytical Methodologies for Herbicides : A study by Nuhu et al. (2012) developed methods for the determination of phenoxy herbicides in water, which could be applicable to compounds like this compound (Nuhu et al., 2012).

Material Science

  • Utilization in Material Science : Research by Trejo-Machin et al. (2017) investigated the use of phenolic compounds in the creation of polybenzoxazine, a process potentially applicable to this compound (Trejo-Machin et al., 2017).

Spectroscopy and Theoretical Studies

  • Vibrational Spectra Studies : Song et al. (2007) performed a detailed study on the vibrational spectra of a similar compound, offering insights into the molecular structure and behavior of this compound (Song et al., 2007).

Properties

IUPAC Name

(2S)-2-(4-iodophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUIVIPEOVLCML-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80777586
Record name (2S)-2-(4-Iodophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80777586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10442-47-4
Record name (2S)-2-(4-Iodophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80777586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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